Cas no 2176069-12-6 (2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline)
![2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline structure](https://www.kuujia.com/scimg/cas/2176069-12-6x500.png)
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline, 1,2,3,4-tetrahydro-2-[(1-methyl-1H-imidazol-5-yl)methyl]-
- 2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
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- Inchi: 1S/C14H17N3/c1-16-11-15-8-14(16)10-17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8,11H,6-7,9-10H2,1H3
- InChI Key: LRLVDZDYIIMOAL-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC=C2)CCN1CC1N(C)C=NC=1
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6610-6508-2μmol |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6610-6508-20μmol |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6610-6508-25mg |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6610-6508-20mg |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6610-6508-2mg |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6610-6508-10μmol |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6610-6508-15mg |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6610-6508-3mg |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6610-6508-30mg |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6610-6508-5μmol |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline |
2176069-12-6 | 5μmol |
$94.5 | 2023-09-07 |
2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline Related Literature
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Research Brief on 2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline (CAS: 2176069-12-6)
Recent studies on the compound 2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline (CAS: 2176069-12-6) have highlighted its potential as a promising scaffold in medicinal chemistry. This heterocyclic derivative, featuring a tetrahydroisoquinoline core linked to a methylimidazole moiety, has garnered attention due to its structural versatility and pharmacological relevance. Emerging research suggests its applicability in targeting neurotransmitter receptors, particularly in the context of neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of this compound, focusing on its binding affinity to serotonin and dopamine receptors. The researchers employed molecular docking simulations and in vitro assays to demonstrate its selective modulation of 5-HT2A and D2 receptors, with an IC50 of 0.8 μM and 1.2 μM, respectively. These findings position it as a potential lead for antipsychotic drug development.
Further investigations into its pharmacokinetic properties revealed moderate blood-brain barrier permeability (logBB = 0.4) and acceptable metabolic stability in human liver microsomes (t1/2 > 60 min). However, challenges remain in optimizing its CYP450 inhibition profile, as it showed moderate inhibition of CYP3A4 (IC50 = 5.6 μM). Structural-activity relationship (SAR) studies identified the methylimidazole group as critical for receptor interaction, while modifications to the tetrahydroisoquinoline ring system could enhance selectivity.
In oncology research, a separate 2024 preclinical study in Bioorganic & Medicinal Chemistry Letters reported this compound's unexpected activity as a histone deacetylase (HDAC) inhibitor (HDAC6 IC50 = 3.4 μM). The imidazole-tetrahydroisoquinoline hybrid structure appears to mimic the zinc-binding motif of classical HDAC inhibitors, opening new avenues for epigenetic drug discovery. In vivo xenograft models showed a 40% reduction in tumor volume at 50 mg/kg dosing, though with notable hepatotoxicity at higher concentrations.
The compound's synthetic accessibility has also been improved through recent methodological advances. A 2023 Organic Process Research & Development paper detailed a novel continuous-flow synthesis route achieving 78% yield with >99% purity, addressing previous scalability issues in the reductive amination step. This technical breakthrough may facilitate broader investigation of this chemical scaffold across therapeutic areas.
As research progresses, 2-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline continues to demonstrate multifaceted pharmacological potential. Current efforts focus on developing more selective derivatives through computational modeling and fragment-based drug design, while addressing its metabolic limitations. The compound represents an interesting case study in polypharmacology, with its dual activity at neurotransmitter receptors and epigenetic targets warranting further mechanistic investigation.
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